molecular formula C17H15Cl2NO B4056814 N-[4-(2,2-dichlorocyclopropyl)phenyl]-4-methylbenzamide

N-[4-(2,2-dichlorocyclopropyl)phenyl]-4-methylbenzamide

Cat. No.: B4056814
M. Wt: 320.2 g/mol
InChI Key: WMZWXULIHDHWAR-UHFFFAOYSA-N
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Description

N-[4-(2,2-dichlorocyclopropyl)phenyl]-4-methylbenzamide is a chemical compound that features a dichlorocyclopropyl group attached to a phenyl ring, which is further connected to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2,2-dichlorocyclopropyl)phenyl]-4-methylbenzamide typically involves the reaction of 2,2-dichlorocyclopropylbenzene with appropriate reagents to introduce the benzamide group. One common method involves the reaction of 2-phenyl-gem-dichlorocyclopropane with ethyl alcohol in the presence of solid alkali to form phenylacrolein diethyl acetal. This intermediate can then undergo dichlorocarbenation and transacetalization with ethylene glycol to form the desired product .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2,2-dichlorocyclopropyl)phenyl]-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The dichlorocyclopropyl group can participate in substitution reactions, where chlorine atoms are replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and the use of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[4-(2,2-dichlorocyclopropyl)phenyl]-4-methylbenzamide has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex molecules and can be used to study reaction mechanisms.

    Biology: The compound may have potential as a biochemical probe or as a starting material for the synthesis of biologically active molecules.

    Medicine: Research into its pharmacological properties could reveal potential therapeutic applications.

    Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism by which N-[4-(2,2-dichlorocyclopropyl)phenyl]-4-methylbenzamide exerts its effects involves interactions with specific molecular targets. The dichlorocyclopropyl group may interact with enzymes or receptors, leading to changes in biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(2,2-dichlorocyclopropyl)phenyl]-4-nitrobenzamide
  • 2-bromo-N-[4-(2,2-dichlorocyclopropyl)phenyl]benzamide

Uniqueness

N-[4-(2,2-dichlorocyclopropyl)phenyl]-4-methylbenzamide is unique due to the presence of the dichlorocyclopropyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

N-[4-(2,2-dichlorocyclopropyl)phenyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2NO/c1-11-2-4-13(5-3-11)16(21)20-14-8-6-12(7-9-14)15-10-17(15,18)19/h2-9,15H,10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMZWXULIHDHWAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3CC3(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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